molecular formula C11H8BrNO2 B2744559 5-Bromo-2-cyclopropylisoindoline-1,3-dione CAS No. 355829-50-4

5-Bromo-2-cyclopropylisoindoline-1,3-dione

Cat. No. B2744559
CAS RN: 355829-50-4
M. Wt: 266.094
InChI Key: FQZPROOCAFURPX-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylisoindoline-1,3-dione is a chemical compound with the CAS Number: 355829-50-4 . It has a molecular weight of 266.09 and its IUPAC name is 5-bromo-2-cyclopropyl-1H-isoindole-1,3 (2H)-dione .


Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been reported under solventless conditions . The compounds were synthesized using simple heating and relatively quick solventless reactions . Another method for the synthesis of substituted isoindolines was developed based on the domino reaction involving cyclopropane .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-cyclopropylisoindoline-1,3-dione is represented by the linear formula: C11H8BrNO2 . The InChI code for this compound is 1S/C11H8BrNO2/c12-6-1-4-8-9 (5-6)11 (15)13 (10 (8)14)7-2-3-7/h1,4-5,7H,2-3H2 .


Physical And Chemical Properties Analysis

5-Bromo-2-cyclopropylisoindoline-1,3-dione is a solid substance . and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Crystal Structure Analysis 5-Bromo-2-cyclopropylisoindoline-1,3-dione, while not directly mentioned, is structurally related to compounds that have been the subject of detailed crystal structure analyses. For example, the crystal structure of 5-bromo-2-ethylisoindoline-1,3-dione was determined to understand the molecular configuration and bonding interactions within such compounds, providing insight into their chemical behavior and potential applications in material science and pharmaceutical research (Zunjun Liang & Jian Li, 2007).

Molecular Synthesis and Catalysis Research into the synthesis and catalytic applications of isoindoline derivatives, including those structurally similar to 5-Bromo-2-cyclopropylisoindoline-1,3-dione, has been explored. For instance, palladium-catalyzed three-component cyclization processes have been utilized to create anilinohydroisoindoline-1,3-diones, showcasing the versatility of these compounds in complex organic syntheses (Il Yoon & C. Cho, 2015).

Antimicrobial Evaluation Some isoindoline derivatives have been investigated for their antimicrobial properties. Microwave-assisted synthesis techniques have been applied to generate novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, including brominated isoindoline compounds, with some showing moderate antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (R. Faty, M. Rashed, & M. Youssef, 2015).

Drug Design and Synthesis Isoindoline-1,3-diones have also been featured in drug design and synthesis efforts. For example, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione was synthesized and characterized for its structure and antimicrobial activity, highlighting the potential of such compounds in therapeutic applications (H. Ghabbour & Maha M. Qabeel, 2016).

Antidiabetic Activity Evaluation Innovative synthetic routes have been developed to create spiropyrrolo[1,2-a]isoquinoline-oxindole skeletons, with some derivatives undergoing evaluation for their antidiabetic activity. This research demonstrates the biomedical relevance of isoindoline derivatives, including potential new treatments for diabetes (Amani Toumi, Sarra Boudriga, et al., 2021).

Safety and Hazards

The safety information for 5-Bromo-2-cyclopropylisoindoline-1,3-dione includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P280-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . The development of a green synthesis technique for isoindolines/dioxoisoindolines is a potential future direction . Furthermore, fused multifunctionalized isoindole-1,3-diones have been synthesized via a hexadehydro-Diels–Alder domino reaction, indicating another potential area of exploration .

properties

IUPAC Name

5-bromo-2-cyclopropylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZPROOCAFURPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyclopropylisoindoline-1,3-dione

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